6'-amino-2-oxo-3'-(pyridin-4-yl)-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile
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Overview
Description
6’-amino-2-oxo-3’-(pyridin-4-yl)-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique spiro structure, which is known for its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 6’-amino-2-oxo-3’-(pyridin-4-yl)-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the spiro[indole-pyrano[2,3-c]pyrazole] core through cyclization reactions. Common reagents used in these reactions include aldehydes, hydrazines, and nitriles under various conditions such as reflux or microwave irradiation .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the compound.
Cyclization: Intramolecular cyclization reactions are crucial for forming the spiro structure
Scientific Research Applications
6’-amino-2-oxo-3’-(pyridin-4-yl)-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits potential biological activities, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: The compound’s unique structure makes it valuable in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 6’-amino-2-oxo-3’-(pyridin-4-yl)-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s spiro structure allows it to fit into enzyme active sites and receptor binding pockets, thereby modulating their activity .
Comparison with Similar Compounds
Similar compounds to 6’-amino-2-oxo-3’-(pyridin-4-yl)-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile include:
Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyridine core and exhibit comparable biological activities.
Pyrrolopyrazines: These compounds also feature a fused heterocyclic structure and are studied for their medicinal properties.
Quinolones: Known for their antimicrobial properties, quinolones have a similar bicyclic structure
The uniqueness of 6’-amino-2-oxo-3’-(pyridin-4-yl)-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile lies in its spiro configuration, which imparts distinct biological and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H12N6O2 |
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Molecular Weight |
356.3 g/mol |
IUPAC Name |
6'-amino-2-oxo-3'-pyridin-4-ylspiro[1H-indole-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile |
InChI |
InChI=1S/C19H12N6O2/c20-9-12-16(21)27-17-14(15(24-25-17)10-5-7-22-8-6-10)19(12)11-3-1-2-4-13(11)23-18(19)26/h1-8H,21H2,(H,23,26)(H,24,25) |
InChI Key |
XRUKLGPALYIEHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C(=C(OC4=NNC(=C43)C5=CC=NC=C5)N)C#N)C(=O)N2 |
Origin of Product |
United States |
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